molecular formula C26H25N3O4 B2799265 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol CAS No. 877806-85-4

2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

Cat. No. B2799265
CAS RN: 877806-85-4
M. Wt: 443.503
InChI Key: LYCHWCJXOUAOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.503. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Orexin Receptor Mechanisms

A study by Piccoli et al. (2012) investigated the role of Orexin-1 Receptor (OX1R) mechanisms in compulsive food consumption using GSK1059865, a selective OX1R antagonist, in a binge-eating model in rats. The research highlighted the potential of OX1R antagonists in treating eating disorders with a compulsive component, suggesting a novel pharmacological treatment avenue (Piccoli et al., 2012).

Peroxidase Oxidation of Phenols

Valoti et al. (1989) studied the electron spin resonance spectroscopy of free radical metabolites of BHA, BHT, and related compounds. This research provided insights into the peroxidatic oxidation of these compounds, which could be relevant to understanding the oxidative behavior of structurally related phenols in biological systems (Valoti et al., 1989).

Endothelin Receptor Antagonists

A study by Zuccarello et al. (1996) on the oral treatment with endothelin receptor antagonists for preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm showed that such compounds could have therapeutic potential in treating vasospasm and related conditions (Zuccarello et al., 1996).

Oxime-Induced Reactivation of Carbamylated AChE

Harris et al. (1989) explored the efficacy of oximes like 2-PAM and HI-6 in combination with atropine against carbamate intoxication in rats, shedding light on the potential antidotal use against organophosphate and carbamate poisoning (Harris et al., 1989).

Anticonvulsant Activity

Clark et al. (1984) evaluated the anticonvulsant effects of a series of 4-aminobenzamides, providing insights into their therapeutic potential in treating seizures and their mechanism of action (Clark et al., 1984).

properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-8-4-5-9-18(16)15-32-19-12-13-20(21(30)14-19)24-25(17(2)28-26(27)29-24)33-23-11-7-6-10-22(23)31-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCHWCJXOUAOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC(=C3OC4=CC=CC=C4OC)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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